
2-氯-4-(吡啶-3-基)苯酚
描述
2-Chloro-4-(pyridin-3-yl)phenol is an organic compound characterized by a phenol group substituted with a chlorine atom at the second position and a pyridin-3-yl group at the fourth position
科学研究应用
2-Chloro-4-(pyridin-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that pyridinols can react as ambident nucleophiles, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (20564) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Similar compounds have been known to induce various cellular responses .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Chloro-4-(pyridin-3-yl)phenol. For instance, the compound is stable at room temperature .
生化分析
Biochemical Properties
2-Chloro-4-(pyridin-3-yl)phenol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses, potentially inhibiting or activating these enzymes depending on the context . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their activity.
Cellular Effects
The effects of 2-Chloro-4-(pyridin-3-yl)phenol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in stress responses or metabolic pathways, leading to changes in cellular behavior. Additionally, 2-Chloro-4-(pyridin-3-yl)phenol can impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects of these pathways.
Molecular Mechanism
At the molecular level, 2-Chloro-4-(pyridin-3-yl)phenol exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity . This binding can result in enzyme inhibition or activation, depending on the specific context and the nature of the interaction. Additionally, 2-Chloro-4-(pyridin-3-yl)phenol can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(pyridin-3-yl)phenol can change over time. This compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that 2-Chloro-4-(pyridin-3-yl)phenol can degrade over time, leading to changes in its activity and effectiveness. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may differ from short-term effects.
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(pyridin-3-yl)phenol can vary with different dosages in animal models. At lower doses, this compound may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen. Additionally, high doses of 2-Chloro-4-(pyridin-3-yl)phenol can result in toxicity, affecting various organs and systems in animal models.
Metabolic Pathways
2-Chloro-4-(pyridin-3-yl)phenol is involved in several metabolic pathways, interacting with various enzymes and cofactors . These interactions can affect metabolic flux and the levels of specific metabolites. For example, this compound may influence pathways involved in oxidative stress responses or energy metabolism, leading to changes in the production and utilization of key metabolites.
Transport and Distribution
Within cells and tissues, 2-Chloro-4-(pyridin-3-yl)phenol is transported and distributed through various mechanisms . It can interact with transporters or binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its activity and effectiveness, as well as its potential toxicity.
Subcellular Localization
The subcellular localization of 2-Chloro-4-(pyridin-3-yl)phenol can influence its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of 2-Chloro-4-(pyridin-3-yl)phenol can affect its interactions with biomolecules and its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pyridin-3-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorophenol and 3-bromopyridine.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to form the carbon-carbon bond between the phenol and pyridine rings. This reaction uses a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent such as toluene or dimethylformamide.
Reaction Conditions: The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete coupling.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-4-(pyridin-3-yl)phenol may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the process, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Chloro-4-(pyridin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or pyridines.
相似化合物的比较
Similar Compounds
2-Chloro-4-(pyridin-2-yl)phenol: Similar structure but with the pyridine ring attached at the second position.
2-Chloro-4-(pyridin-4-yl)phenol: Pyridine ring attached at the fourth position.
2-Bromo-4-(pyridin-3-yl)phenol: Bromine atom instead of chlorine.
Uniqueness
2-Chloro-4-(pyridin-3-yl)phenol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both chlorine and pyridine groups provides a versatile scaffold for further functionalization and optimization in drug discovery and materials science.
属性
IUPAC Name |
2-chloro-4-pyridin-3-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c12-10-6-8(3-4-11(10)14)9-2-1-5-13-7-9/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBLDLZPORHYDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


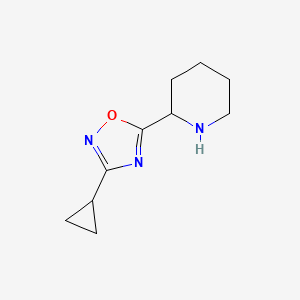
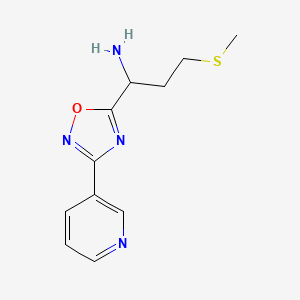
![3-{[(6-Methylcyclohex-3-en-1-yl)methoxy]methyl}benzoic acid](/img/structure/B1521323.png)
![{1-[(2-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521324.png)
![[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol](/img/structure/B1521325.png)

![[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine](/img/structure/B1521328.png)
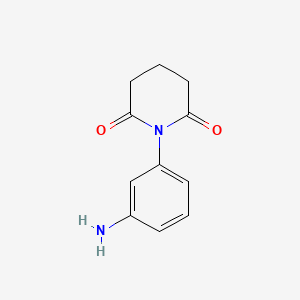
![[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol](/img/structure/B1521332.png)
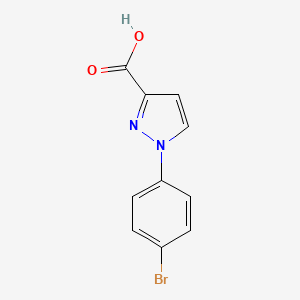
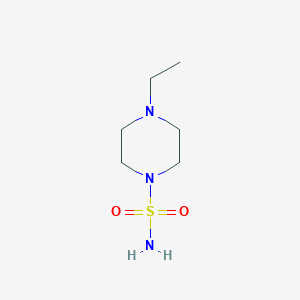
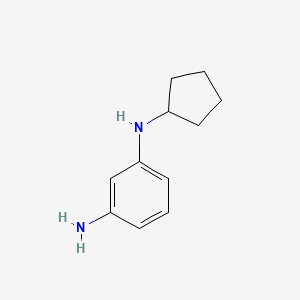
![[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1521337.png)
![Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1521338.png)
